Gallopamil hydrochloride is synthesized from precursors such as 2-(3,4,5-trimethoxyphenyl) acetonitrile. It belongs to the class of calcium channel blockers, which are widely used in clinical settings for their ability to inhibit calcium ion influx through L-type calcium channels located in myocardial and vascular smooth muscle cells . Its molecular formula is , with a molecular weight of approximately 484.63 g/mol .
The synthesis of Gallopamil hydrochloride involves multiple steps, typically starting from readily available aromatic compounds. One common method includes:
This synthesis route emphasizes the importance of stereochemistry, as racemic mixtures can lead to variations in pharmacological activity.
Gallopamil hydrochloride participates in various chemical reactions typical for calcium channel blockers:
The mechanism of action for Gallopamil hydrochloride is centered around its role as an L-type calcium channel blocker. It functions by:
Research indicates that Gallopamil has a potency measured by an IC50 value around 5 µM against its primary target .
Gallopamil hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in pharmaceutical formulations and biological systems.
Gallopamil hydrochloride has several scientific applications:
Gallopamil hydrochloride selectively inhibits L-type voltage-gated calcium channels (VGCCs), specifically targeting the high-voltage-activated (HVA) CaV1.x subfamily. This phenylalkylamine derivative binds to the α1 subunit's pore-forming region, which consists of four homologous domains (I-IV), each containing six transmembrane helices (S1-S6). The drug preferentially blocks channels in their open or inactivated states via use-dependent inhibition, whereby repetitive channel activation enhances binding affinity. This occurs due to conformational changes that expose the drug-binding site within the inner pore [1] [5].
The S6 segments of domains III and IV form critical interaction sites, with domain III (TyrIIIS6) and domain IV (TyrIVS6) residues coordinating the drug's methoxy groups. Unlike dihydropyridines (DHPs), Gallopamil accesses its binding site intracellularly through the channel's central pore rather than via membrane partitioning. Blockade reduces calcium influx during action potential plateaus, diminishing excitation-contraction coupling in cardiac myocytes and vasodilation in smooth muscle [1] [3] [5].
Table 1: Selectivity Profile of Gallopamil for Voltage-Gated Calcium Channels
Channel Type | α1 Subunit | Gallopamil IC50 | State Dependence |
---|---|---|---|
L-type (Cardiac) | CaV1.2 | 0.01–0.1 μM | High (Open state) |
T-type | CaV3.1/3.2 | >10 μM | Low |
N-type | CaV2.2 | >50 μM | Moderate |
Gallopamil’s chiral center confers stereoselectivity in binding, with the (S)-enantiomer exhibiting 10–20-fold higher affinity than the (R)-enantiomer. Molecular docking studies reveal that this arises from optimized van der Waals contacts and hydrogen bonding with TyrIIIS6 (domain III) and TyrIVS6 (domain IV). The meta-methoxy group on Gallopamil's "A-ring" accepts an H-bond from TyrIIIS6, while the "B-ring" meta-methoxy interacts with TyrIVS6 [3].
Mutagenesis studies confirm these residues as critical: Substitution of TyrIIIS6 with alanine reduces binding affinity by >100-fold. Conversely, engineering Tyr at position IIIS5 (normally Thr) enhances affinity by enabling an additional H-bond with Gallopamil’s para-methoxy group. This residue-specific interaction underscores the role of domain interfaces in determining stereoselectivity [1] [3].
Table 2: Impact of α1 Subunit Mutations on Gallopamil Binding
Mutation Site | Amino Acid Change | Affinity Shift | Proposed Mechanism |
---|---|---|---|
Domain III S6 | Tyr → Ala | >100-fold ↓ | Loss of H-bond donor |
Domain IV S6 | Tyr → Phe | 50-fold ↓ | Disrupted hydrophobic interaction |
Domain III S5 (engineered) | Thr → Tyr | 5-fold ↑ | Added H-bond with para-methoxy group |
Gallopamil and DHPs bind to overlapping but non-identical sites within the L-type channel pore. Computational models demonstrate that Gallopamil’s nitrile group (-C≡N) coordinates a Ca2+ ion chelated by selectivity filter glutamates in domains III and IV. This interaction stabilizes the channel’s inactivated state and allosterically modulates DHP binding: Occupancy by Gallopamil reduces DHP dissociation rates by 30–40% while increasing DHP affinity 2-fold [3] [7].
The allostery is bidirectional, as evidenced by kinetic studies where pre-bound nifedipine (DHP) enhances Gallopamil’s association rate. This cooperativity arises from shared contacts with IIIS5, IIIS6, and IVS6 helices, which undergo conformational coupling upon ligand binding. Such modulation enables pharmacodynamic synergism in cardiovascular therapy despite distinct chemical structures [1] [3].
Table 3: Allosteric Effects Between Gallopamil and Dihydropyridines
Binding Condition | DHP Dissociation Rate | Gallopamil IC50 | Effect on Channel Inactivation |
---|---|---|---|
Gallopamil alone | Baseline | 0.08 μM | ↑ 60% |
DHP pre-bound | ↓ 35% | 0.03 μM | ↑ 85% |
Ca2+ depletion | ↑ 300% | >10 μM | No change |
Gallopamil’s core phenylalkylamine structure comprises two aromatic rings (A and B) linked by a flexible alkyl chain terminating in a tertiary amine. Key SAR insights include:
Table 4: Structural Features Governing Phenylalkylamine Activity
Structural Feature | Modification | Effect on Activity | Functional Consequence |
---|---|---|---|
Ring A meta-methoxy | Removal | 50-fold ↓ | Loss of TyrIIIS6 H-bond |
Ring B meta-methoxy | Ortho-substitution | 8-fold ↓ | Weakened TyrIVS6 interaction |
Nitrile group | Replacement with methyl | 5-fold ↓ | Loss of Ca2+ coordination |
Tertiary amine | Quaternary ammonium | >100-fold ↓ | Impaired membrane permeation |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3